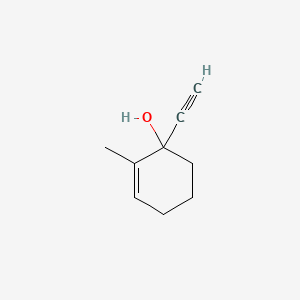
3-Hydroxy-1-methacryloyloxyadamantane (purified by sublimation)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-methacryloyloxyadamantane is a chemical compound with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol . . This compound is notable for its unique adamantane structure, which imparts significant stability and rigidity, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methacryloyloxyadamantane typically involves the esterification of methacrylic acid with 3-hydroxy-1-adamantanol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of 3-hydroxy-1-methacryloyloxyadamantane follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-methacryloyloxyadamantane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methacrylate group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-oxo-1-methacryloyloxyadamantane.
Reduction: 3-hydroxy-1-adamantyl methanol.
Substitution: Various substituted adamantyl methacrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-methacryloyloxyadamantane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-methacryloyloxyadamantane involves its interaction with various molecular targets and pathways. In drug delivery systems, it acts by encapsulating the drug molecules and releasing them in a controlled manner. In polymer synthesis, it forms cross-linked networks that enhance the material’s properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxyadamantan-1-yl methacrylate
- Methacrylic acid 3-hydroxy-1-adamantyl ester
Uniqueness
3-Hydroxy-1-methacryloyloxyadamantane is unique due to its adamantane structure, which provides exceptional stability and rigidity. This makes it more suitable for applications requiring high thermal and mechanical stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
[(5S,7R)-3-hydroxy-1-adamantyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H20O3/c1-9(2)12(15)17-14-6-10-3-11(7-14)5-13(16,4-10)8-14/h10-11,16H,1,3-8H2,2H3/t10-,11+,13?,14? |
Clave InChI |
OOIBFPKQHULHSQ-WHCAJBEMSA-N |
SMILES isomérico |
CC(=C)C(=O)OC12C[C@@H]3C[C@H](C1)CC(C3)(C2)O |
SMILES canónico |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


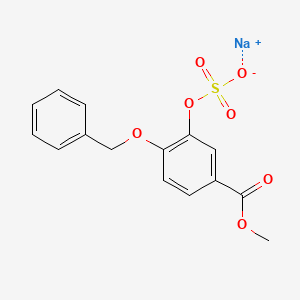
![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)
![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
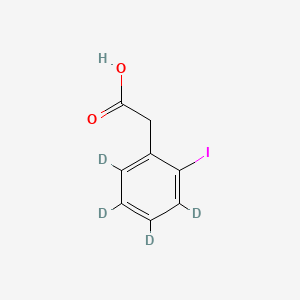
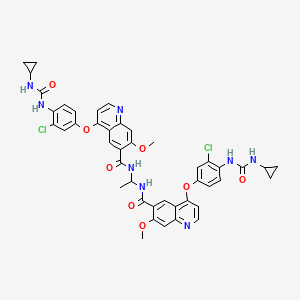
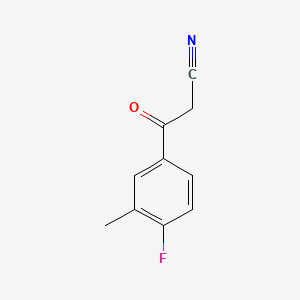
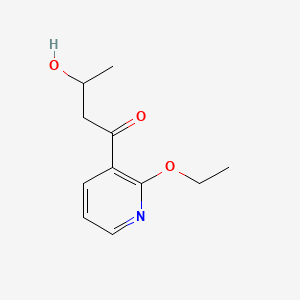
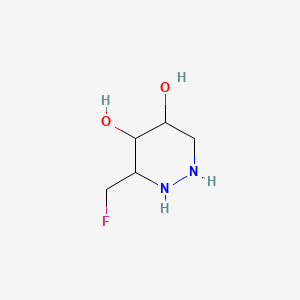
![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
![(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol](/img/structure/B13836716.png)
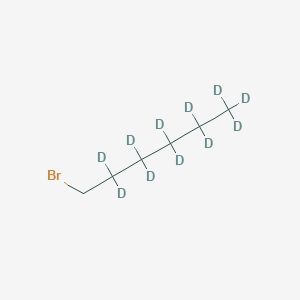
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13836727.png)
![3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13836735.png)
